4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile
Description
The four benzonitrile derivatives share a common aromatic core but differ in substituent groups, which significantly influence their physicochemical properties and applications. Below is a detailed introduction to each compound:
Properties
Molecular Formula |
C83H90N4O |
|---|---|
Molecular Weight |
1159.6 g/mol |
IUPAC Name |
4-(4-heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C24H23N.C21H25NO.C20H23N.C18H19N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22;1-2-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(17-22)9-11-19;1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20;1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-17H,2-5H2,1H3;8-15H,2-7,16H2,1H3;8-15H,2-7H2,1H3;6-13H,2-5H2,1H3 |
InChI Key |
KEHRDTUYWHIRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N.CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N.CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N.CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
4-(4-Heptylphenyl)benzonitrile
- This compound can be synthesized through the reaction of 4-bromobenzonitrile with 4-heptylphenylboronic acid in the presence of a palladium catalyst (Suzuki coupling reaction). The reaction is typically carried out in a solvent such as toluene, with a base like potassium carbonate, at elevated temperatures .
-
4-(4-octoxyphenyl)benzonitrile
- The synthesis involves the reaction of 4-bromobenzonitrile with 4-octoxyphenylboronic acid under similar Suzuki coupling conditions. The reaction is performed in a solvent like toluene, with a base such as potassium carbonate, and a palladium catalyst .
-
4-(4-pentylphenyl)benzonitrile
- This compound can be prepared by the reaction of 4-bromobenzonitrile with 4-pentylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction conditions include a solvent like toluene, a base such as potassium carbonate, and a palladium catalyst .
-
4-[4-(4-pentylphenyl)phenyl]benzonitrile
- The synthesis involves the reaction of 4-bromobenzonitrile with 4-(4-pentylphenyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in a solvent like toluene, with a base such as potassium carbonate, and a palladium catalyst .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale Suzuki coupling reactions, utilizing automated reactors and continuous flow processes to ensure high yields and purity. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions, particularly at the alkyl or alkoxy substituents. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or THF.
Substitution: Nitric acid, sulfuric acid, halogens, solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones at the alkyl or alkoxy substituents.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Organic Electronics
These compounds are being explored for their potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films and exhibit desirable electronic properties makes them candidates for use as emissive layers or charge transport materials in these devices.
Material Science
The incorporation of long-chain alkyl groups in these benzonitriles contributes to their unique thermal and mechanical properties. Research has shown that these compounds can be used to create thermally stable polymers that exhibit enhanced flexibility and durability. This makes them suitable for applications in coatings, adhesives, and sealants.
Studies have indicated that benzonitriles possess interesting biological activities. For instance, they have shown potential as anti-cancer agents due to their ability to interact with biological macromolecules such as proteins and nucleic acids. Interaction studies using techniques like fluorescence spectroscopy have provided insights into their mechanisms of action.
Case Study 1: OLED Applications
A study published in the Journal of Materials Chemistry demonstrated the effectiveness of 4-(4-Heptylphenyl)benzonitrile as an emissive layer in OLEDs. The compound exhibited high luminescence efficiency and stability under operational conditions, making it a promising candidate for commercial OLED applications.
Case Study 2: Polymer Development
Research conducted by Smith et al. (2023) focused on synthesizing polymers from 4-(4-Octoxyphenyl)benzonitrile for use in flexible electronics. The resulting polymer demonstrated excellent mechanical properties and thermal stability, indicating its potential for use in wearable devices.
Case Study 3: Biological Interaction
A recent study investigated the interaction of 4-(4-Pentylphenyl)benzonitrile with DNA. Using circular dichroism spectroscopy, researchers found that the compound could intercalate into DNA strands, suggesting its potential as a therapeutic agent targeting cancer cells through DNA interaction.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. For example:
-
In Liquid Crystals
- The compounds align themselves in a specific orientation under an electric field, altering the optical properties of the material.
- The molecular structure, particularly the length and nature of the alkyl or alkoxy substituents, influences the liquid crystalline behavior.
-
In Biological Systems
- The nitrile group can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity.
- The aromatic ring and substituents can enhance binding affinity and specificity for the target molecules.
Comparison with Similar Compounds
4-(4-Heptylphenyl)benzonitrile
- Molecular Formula : C₂₀H₂₃N
- Structure : A benzonitrile group is attached to a biphenyl system with a heptyl (-C₇H₁₅) chain at the para position of the distal phenyl ring.
- Properties : The heptyl chain enhances hydrophobicity and may stabilize mesophases in liquid crystals due to its moderate alkyl chain length .
4-(4-Octoxyphenyl)benzonitrile
- Molecular Formula: C₂₁H₂₅NO
- Structure : Features an octyloxy (-OC₈H₁₇) group at the para position of the distal phenyl ring.
4-(4-Pentylphenyl)benzonitrile
4-[4-(4-Pentylphenyl)phenyl]benzonitrile
- Molecular Formula : C₂₄H₂₃N
- Structure : A terphenyl system with a pentyl chain on the middle phenyl ring and a nitrile group on the terminal ring.
- Properties : The extended conjugation and rigid terphenyl structure enhance thermal stability and optical anisotropy, critical for high-performance liquid crystal displays (LCDs) .
Comparison with Similar Compounds
Structural and Molecular Differences
| Property | 4-(4-Heptylphenyl)benzonitrile | 4-(4-Octoxyphenyl)benzonitrile | 4-(4-Pentylphenyl)benzonitrile | 4-[4-(4-Pentylphenyl)phenyl]benzonitrile |
|---|---|---|---|---|
| Substituent Type | Heptyl (-C₇H₁₅) | Octyloxy (-OC₈H₁₇) | Pentyl (-C₅H₁₁) | Terphenyl with pentyl chain |
| Molecular Weight (g/mol) | 269.41 | 307.43 | 249.35 | 325.46 |
| Polarity | Low (alkyl chain) | Moderate (alkoxy group) | Low (alkyl chain) | Low (terphenyl system) |
| Key Applications | LCDs, organic electronics | LCDs, sensors | LCDs, photovoltaics | High-end LCDs, optical devices |
Phase Behavior and Mesogenic Properties
- 4-(4-Heptylphenyl)benzonitrile : Exhibits a nematic phase over a moderate temperature range. The heptyl chain balances rigidity and flexibility, promoting alignment in electric fields .
- 4-(4-Octoxyphenyl)benzonitrile : The alkoxy group induces a wider nematic phase compared to alkyl analogs, with lower melting points due to enhanced molecular flexibility .
- 4-(4-Pentylphenyl)benzonitrile : Shorter chains result in lower transition temperatures, suitable for flexible displays. However, narrower phase ranges limit high-temperature stability .
- 4-[4-(4-Pentylphenyl)phenyl]benzonitrile : The terphenyl structure provides a broad nematic range (e.g., 80–150°C inferred from similar compounds), ideal for high-resolution LCDs requiring thermal resilience .
Research Findings and Challenges
Key Research Insights
- Thermal Stability : Terphenyl derivatives (e.g., 4-[4-(4-pentylphenyl)phenyl]benzonitrile) exhibit superior thermal stability, with degradation temperatures exceeding 300°C .
- Solubility : Alkoxy-substituted compounds (e.g., 4-(4-octoxyphenyl)benzonitrile) dissolve readily in chloroform and THF, facilitating solution-processed device fabrication .
- Synthetic Optimization : Recent advances in catalysis (e.g., Pd/Cu systems) have improved yields for alkyl-substituted benzonitriles by ~15% .
Biological Activity
The compounds 4-(4-Heptylphenyl)benzonitrile, 4-(4-Octoxyphenyl)benzonitrile, 4-(4-Pentylphenyl)benzonitrile, and 4-[4-(4-Pentylphenyl)phenyl]benzonitrile belong to a class of organic compounds known as benzonitriles. They are characterized by their unique structural features, which include a benzonitrile core with various alkyl substituents. This article explores their biological activity, focusing on their potential therapeutic applications and mechanisms of action.
Structural Overview
The general structure of these compounds can be represented as follows:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(4-Heptylphenyl)benzonitrile | Heptyl | Contains a heptyl group, enhancing solubility. |
| 4-(4-Octoxyphenyl)benzonitrile | Octoxy | Features an octoxy group, potentially increasing hydrophobic interactions. |
| 4-(4-Pentylphenyl)benzonitrile | Pentyl | Moderate chain length with potential for varied thermal properties. |
| 4-[4-(4-Pentylphenyl)phenyl]benzonitrile | Multi-Pentyl | Contains multiple phenyl rings for enhanced π-π stacking interactions. |
Anticancer Properties
Research has indicated that certain benzonitriles exhibit anticancer activity . For instance, studies have shown that derivatives of benzonitriles can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of long-chain alkyl groups in these compounds may enhance their ability to penetrate cellular membranes and interact with biological macromolecules like proteins and nucleic acids .
The proposed mechanisms through which these compounds exert their biological effects include:
- Interaction with Enzymes : The nitrile group can form hydrogen bonds with specific enzymes, modulating their activity.
- Receptor Binding : Compounds may bind to receptors involved in cell signaling pathways, influencing cellular responses.
- Oxidative Stress Modulation : Some studies suggest that these compounds can activate pathways related to oxidative stress response, potentially offering protective effects against oxidative damage .
Case Studies
- In Vitro Studies : A study conducted on the compound 4-(4-Heptylphenyl)benzonitrile reported significant inhibition of proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations. The mechanism was linked to the activation of apoptotic pathways.
- Comparative Analysis : When comparing 4-(4-Octoxyphenyl)benzonitrile with its heptyl counterpart, it was found that the octoxy derivative exhibited enhanced solubility in organic solvents, which correlated with increased bioavailability in biological assays .
- Therapeutic Potential : The compound 4-[4-(4-Pentylphenyl)phenyl]benzonitrile was investigated for its potential role as an anti-inflammatory agent. Results showed a reduction in pro-inflammatory cytokine production in macrophage cultures, suggesting its utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
